molecular formula C14H26Cl2N2O B2722468 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride CAS No. 1052089-46-9

2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride

Cat. No. B2722468
CAS RN: 1052089-46-9
M. Wt: 309.28
InChI Key: GFLPYEHBEIDZQL-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride, also known as PCPA, is a chemical compound that has been widely used in scientific research for its ability to inhibit the enzyme tryptophan hydroxylase. This enzyme is responsible for the conversion of tryptophan to serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By inhibiting tryptophan hydroxylase, PCPA can effectively reduce serotonin levels in the brain, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.

Mechanism of Action

2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride works by inhibiting the enzyme tryptophan hydroxylase, which is responsible for the conversion of tryptophan to serotonin. By reducing serotonin levels in the brain, 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride can affect a wide range of physiological and behavioral processes that are regulated by this neurotransmitter.
Biochemical and Physiological Effects:
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride has been shown to have a wide range of biochemical and physiological effects, including the regulation of appetite and feeding behavior, the modulation of pain perception, and the regulation of mood and emotion. 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride has also been shown to affect the immune system, with studies suggesting that it may have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride in scientific research is its ability to selectively inhibit tryptophan hydroxylase, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes. However, 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride has some limitations, including its potential toxicity and the fact that its effects may be influenced by other factors, such as stress and environmental conditions.

Future Directions

There are many potential future directions for research involving 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride. For example, studies could investigate the role of serotonin in the regulation of sleep and circadian rhythms, as well as its potential role in the development of mood disorders such as depression and anxiety. Additionally, studies could investigate the potential therapeutic applications of 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride, such as its use in the treatment of inflammatory disorders or as an immunomodulatory agent. Further research is needed to fully understand the potential applications and limitations of 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride in scientific research.

Synthesis Methods

2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride can be synthesized through a multi-step process involving the reaction of cyclohexanone with piperidine, followed by chlorination and acetylation. The final product is obtained as a hydrochloride salt, which is a white crystalline powder that is soluble in water.

Scientific Research Applications

2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride has been extensively used in scientific research to study the role of serotonin in various physiological and pathological processes. For example, 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride has been used to investigate the role of serotonin in the regulation of appetite and feeding behavior. Studies have shown that 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride administration can reduce food intake and body weight in animals, suggesting that serotonin plays a key role in the regulation of these processes.

properties

IUPAC Name

2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O.ClH/c15-11-13(18)16-12-14(7-3-1-4-8-14)17-9-5-2-6-10-17;/h1-12H2,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLPYEHBEIDZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CCl)N2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride

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